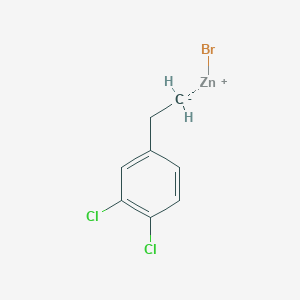![molecular formula C8H13NO B14877101 8-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14877101.png)
8-Methyl-6-azaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-azaspiro[3.4]octan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered azacycle and a four-membered carbocycle. The presence of a methyl group at the 8th position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-azaspiro[3.4]octan-7-one can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane and azetidine rings. The reaction typically requires the use of strong bases and specific catalysts to facilitate the formation of the spiro linkage. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azacycle, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
8-Methyl-6-azaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-azaspiro[3.4]octan-7-one
- 2,6-diazaspiro[3.4]octan-7-one
- 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane
Uniqueness
8-Methyl-6-azaspiro[3.4]octan-7-one is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
8-methyl-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C8H13NO/c1-6-7(10)9-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
YWQOMJJSLKGUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


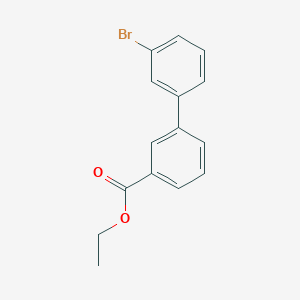
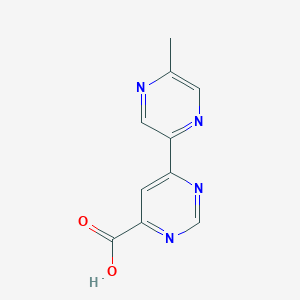
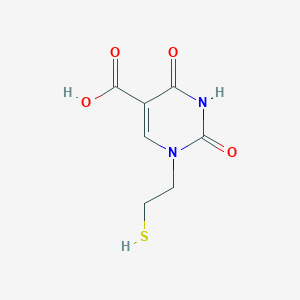
![2-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14877036.png)

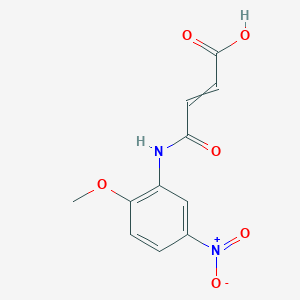
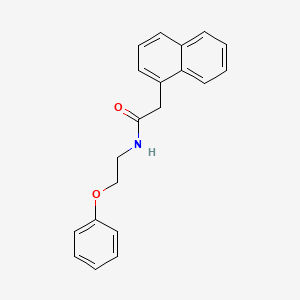
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14877058.png)
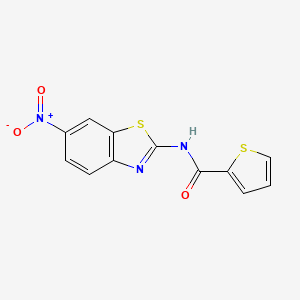
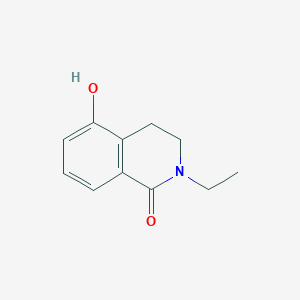

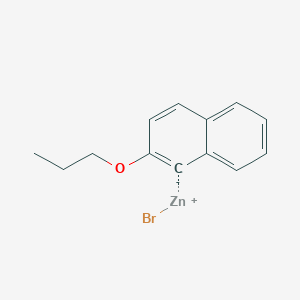
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid](/img/structure/B14877093.png)
